molecular formula C7H7N3O2S B1461111 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 2044714-00-1

1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1461111
CAS RN: 2044714-00-1
M. Wt: 197.22 g/mol
InChI Key: PPZNYSXSRYXDPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with aldehydes and ketones to give corresponding oxathiolanes . A specific synthesis method for a similar compound, 1,4,5-oxadithiepan-2-one (OTP), involves two steps: the synthesis of 2-mercaptoethyl 2-mercaptoacetate from 2-mercaptoethanol and 2-thioglycolic acid .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-Mercaptoethanol consists of a hydroxyl group and a sulfhydryl group attached to a two-carbon backbone . This structure confers solubility in water and lowers volatility .


Chemical Reactions Analysis

2-Mercaptoethanol, a related compound, is known to react with aldehydes and ketones to give corresponding oxathiolanes . It is also used to reduce disulfide bonds that may form between thiol groups of cysteine residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Mercaptoethanol include a disagreeable, distinctive odor, a density of 1.114 g/cm^3, a melting point of -100 °C, and a boiling point of 157 °C .

Scientific Research Applications

Synthesis and Utilization in Heterocyclic Chemistry

1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives are primarily used as building blocks in the synthesis of various heterocyclic compounds. For instance, studies have shown their utility in creating novel bis- and polyalkylation derivatives, particularly in the formation of poly(pyridines) and poly(pyrimidines) via S-alkylation (Abd El-Fatah et al., 2017).

Antimicrobial and Antioxidant Properties

This chemical is a precursor for synthesizing fused heterocyclic compounds with notable antioxidant activities. Research has focused on developing thiazolopyrimidines, tetrazolopyrimidine, and other derivatives, which have shown promising antioxidant properties (Salem et al., 2015). Additionally, the antimicrobial activities of related pyrimidine derivatives have been explored, with some showing effectiveness against various bacteria and fungi (Ziarani et al., 2015).

Application in Dye and Pigment Industry

Derivatives of this compound have been employed in the synthesis of dyes, particularly for polyester fabrics. Research into the dyeing properties and the effect of dispersing agents on these dyes indicates their potential utility in the textile industry (Al-Etaibi et al., 2013).

Potential in Drug Discovery

Though detailed information on drug applications is excluded as per the request, it's worth noting that the synthesis of certain derivatives of this compound has been linked to potential applications in drug discovery, including antitubercular and antimicrobial activities (Boukthir et al., 2013).

Safety and Hazards

While specific safety and hazard information for “1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is not available, related compounds like 2-Mercaptoethanol are known to be hazardous. They have been associated with various health risks, including skin and eye irritation, respiratory irritation, and harmful if swallowed .

Future Directions

The future directions for similar compounds involve their use in the remediation of heavy-metal polluted water through chelation extraction . Additionally, compounds like N,N ‘bis- (2-mercaptoethyl) isophthalamide (NBMI) are being studied for their potential in attenuating methylmercury toxicity .

Biochemical Analysis

Biochemical Properties

1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the reduction of disulfide bonds and as a biological antioxidant. It interacts with various enzymes and proteins, including thiol-containing enzymes, by scavenging hydroxyl radicals and reducing oxidative stress . This compound’s ability to disrupt disulfide bonds makes it useful in protein denaturation and analysis .

Cellular Effects

This compound has been shown to influence cell function by protecting cells from oxidative stress and heavy metal toxicity. It has neuroprotective effects against lead-induced toxicity in U-87 MG cells by reducing cell death and maintaining intracellular glutathione levels . Additionally, it decreases cellular labile iron and lessens the production of iron-induced reactive oxygen species in SH-SY5Y human neuroblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions and thiol groups. It exhibits preferential binding to ferrous iron (Fe2+) and forms complexes with heavy metals such as mercury, cadmium, and lead . This binding reduces the availability of these metals for participation in harmful biochemical reactions, thereby protecting cells from metal-induced oxidative stress and toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in reducing oxidative stress and metal toxicity over extended periods . Long-term studies have shown that it can maintain its protective effects against heavy metals and oxidative damage in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces oxidative stress and metal toxicity without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of heavy metals and reduction of oxidative stress. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, enhancing their activity and promoting the reduction of disulfide bonds . This interaction helps maintain cellular redox balance and protects against oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can cross cell membranes and accumulate in specific tissues, particularly those affected by heavy metal toxicity . Its distribution is influenced by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. It targets these compartments due to its interactions with thiol-containing proteins and enzymes involved in redox reactions . This localization is crucial for its role in reducing oxidative stress and protecting cells from metal-induced damage .

properties

IUPAC Name

2,4-dioxo-1-(2-sulfanylethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-3-5-4-10(1-2-13)7(12)9-6(5)11/h4,13H,1-2H2,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZNYSXSRYXDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCS)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 3
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 4
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 5
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 6
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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